4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the chloro group.
Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group.
Coupling with Nicotinic Acid: Finally, the modified phenyl ring is coupled with nicotinic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro or methoxycarbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloro and methoxycarbonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nicotinic acid moiety.
4-Chloro-3-methoxyphenylboronic acid: Lacks the nicotinic acid group and has a simpler structure.
Nicotinic acid derivatives: Compounds with variations in the substituents on the phenyl ring or the nicotinic acid moiety.
Uniqueness
4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloro and methoxycarbonyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHRGKWZIUFRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692768 |
Source
|
Record name | 4-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-88-5 |
Source
|
Record name | 4-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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